molecular formula C8H4F3NO4 B2523393 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid CAS No. 2090401-07-1

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid

Cat. No. B2523393
CAS RN: 2090401-07-1
M. Wt: 235.118
InChI Key: NCIVRUIPOQAYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid, also known as DFNA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DFNA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in inflammation and pain.

Scientific Research Applications

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has been extensively studied for its potential applications in scientific research. One of the most significant applications of 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid is its use as a COX-2 inhibitor. COX-2 plays a crucial role in inflammation and pain, and its inhibition can lead to the development of new anti-inflammatory and analgesic drugs. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has been shown to be a potent inhibitor of COX-2, making it an attractive target for drug development.

Mechanism of Action

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid inhibits COX-2 by binding to the enzyme's active site and preventing the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX-2, 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid inhibits the proliferation of cancer cells and induces apoptosis. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation. In vivo studies have shown that 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid reduces pain and inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has several advantages for lab experiments. It is a potent COX-2 inhibitor, making it an attractive target for drug development. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid is also stable and can be easily synthesized, making it readily available for research. However, 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has some limitations, including its low solubility in water and its potential toxicity. Researchers must take precautions when handling 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid and use appropriate safety measures.

Future Directions

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has several potential future directions for research. One of the most significant areas of research is the development of new anti-inflammatory and analgesic drugs based on 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid's COX-2 inhibitory properties. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid's potential applications in cancer research also warrant further investigation. Additionally, researchers can explore the use of 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid in combination with other drugs to enhance its efficacy and reduce potential toxicity. Overall, 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid's potential applications in scientific research make it an exciting area of study.
Conclusion:
In conclusion, 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid is a potent COX-2 inhibitor that has several biochemical and physiological effects. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid has several advantages for lab experiments, including its stability and ease of synthesis, but also has some limitations, including its low solubility in water and potential toxicity. 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid's potential future directions for research include the development of new anti-inflammatory and analgesic drugs, cancer research, and the use of 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid in combination with other drugs. Overall, 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid's potential applications in scientific research make it an exciting area of study.

Synthesis Methods

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid can be synthesized using various methods, including the reaction of 2,5-difluoro-4-nitrobenzoic acid with trifluoromethyl iodide in the presence of a base. Another method involves the reaction of 2,5-difluoro-4-nitrobenzoic acid with methyl trifluoromethyl sulfone in the presence of a base. Both methods result in the formation of 2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid with high yields.

properties

IUPAC Name

2-(difluoromethyl)-5-fluoro-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-5-1-4(8(13)14)3(7(10)11)2-6(5)12(15)16/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIVRUIPOQAYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Difluoromethyl)-5-fluoro-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.